molecular formula C8H7ClN4O2S B1420331 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride CAS No. 1099632-63-9

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride

Cat. No.: B1420331
CAS No.: 1099632-63-9
M. Wt: 258.69 g/mol
InChI Key: WEBVLARWEOOZCT-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.55 (s, 1H) : Tetrazole ring proton (N–H).
  • δ 8.42–8.44 (d, 1H) and δ 8.13–8.17 (t, 1H) : Aromatic protons adjacent to sulfonyl chloride and tetrazole.
  • δ 2.13 (s, 3H) : Methyl group.

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 159.9 (C-3) : Tetrazole carbon.
  • δ 154.9 (C-5) : Sulfonyl chloride-attached carbon.
  • δ 13.2 (C-6) : Methyl carbon.

IR (KBr, cm⁻¹) :

  • 1356–1150 : S=O symmetric/asymmetric stretching (sulfonyl chloride).
  • 1644 : C=N stretching (tetrazole).
  • 3456–3208 : N–H stretching (tetrazole).

Mass Spectrometry :

  • m/z 258.68 [M]⁺ : Molecular ion peak.
  • m/z 98 (100%) : Fragment corresponding to the tetrazole moiety.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

While X-ray crystallographic data for this specific compound remain unreported, analogous sulfonyl chloride-tetrazole systems exhibit P2₁/c space group symmetry. Key features inferred from similar structures include:

  • Hydrogen bonding : Between tetrazole N–H and sulfonyl chloride O atoms (distance: ~2.8 Å).
  • π-π stacking : Aromatic rings align with interplanar distances of 3.5–3.7 Å.
  • Dihedral angles : ~15° between tetrazole and benzene planes, minimizing steric strain.

Tautomeric Behavior of Tetrazole Moiety in Solution Phase

The tetrazole group exhibits 1H ↔ 2H tautomerism , influenced by solvent polarity and temperature. In nonpolar solvents (e.g., CDCl₃), the 1H-tetrazole form dominates (δ 8.55 ppm, singlet). In DMSO-d₆, partial conversion to the 2H-tetrazole form occurs (δ 9.2–9.4 ppm), confirmed by variable-temperature NMR.

Key factors stabilizing the 1H-tetrazole form :

  • Electron-withdrawing sulfonyl chloride group reduces basicity of N2.
  • Methyl group at position 3 sterically hinders proton transfer to N2.

Computational Chemistry Studies (DFT Optimization, Electron Density Maps

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:

Optimized Geometry :

  • Bond lengths : S–O (1.43 Å), C–N (tetrazole, 1.32 Å).
  • Dihedral angles : 12.5° between tetrazole and benzene rings.

Electron Density Maps :

  • LUMO (-1.8 eV) : Localized on sulfonyl chloride, indicating electrophilic reactivity.
  • HOMO (-6.2 eV) : Delocalized over tetrazole and benzene rings.

NBO Analysis :

  • Charge distribution : Sulfur atom carries +1.2 e, while tetrazole N1 holds -0.4 e.
Parameter Value
HOMO Energy (eV) -6.2
LUMO Energy (eV) -1.8
Dipole Moment (D) 4.5

These results align with experimental reactivity trends, where sulfonyl chloride participates in nucleophilic substitutions, and the tetrazole acts as a hydrogen-bond donor.

Properties

IUPAC Name

3-methyl-4-(tetrazol-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c1-6-4-7(16(9,14)15)2-3-8(6)13-5-10-11-12-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVLARWEOOZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

The molecular formula for 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is C8H7ClN4O2SC_8H_7ClN_4O_2S. Its structure features a sulfonyl chloride group attached to a benzene ring that is substituted with a methyl group and a tetrazole moiety. The presence of the tetrazole ring enhances the compound's reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its ability to act as a sulfonamide precursor allows for the development of various bioactive compounds. Notably:

  • Antimicrobial Agents : Derivatives of this compound have shown promise in the synthesis of novel antimicrobial agents targeting bacterial infections.

Material Science

In material science, this compound can be utilized in the development of functional polymers and coatings due to its reactive sulfonyl chloride group:

  • Polymer Synthesis : It serves as an effective building block for synthesizing sulfonated polymers that exhibit enhanced conductivity and thermal stability.

Analytical Chemistry

The compound's unique structural features make it valuable in analytical applications:

  • Chromatographic Applications : It can be used as a derivatizing agent in chromatography to improve the separation and detection of analytes.

Case Study 1: Synthesis of Antimicrobial Sulfonamides

A study demonstrated the use of this compound in synthesizing novel sulfonamide derivatives. These derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting potential therapeutic applications.

Case Study 2: Development of Conductive Polymers

Research highlighted the incorporation of this compound into polymer matrices to enhance electrical conductivity. The resulting materials showed improved performance in electronic devices, indicating its utility in advanced material applications.

Mechanism of Action

The mechanism by which 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

3-(1H-1,2,3,4-Tetrazol-5-yl)benzene-1-sulfonyl Chloride

  • Molecular Formula : C₇H₅ClN₄O₂S
  • Structure : The tetrazole ring is attached at the 3-position of the benzene ring, with the sulfonyl chloride group at the 1-position. The tetrazole adopts the 5-yl tautomeric form, which alters electronic distribution compared to the 1-yl form in the target compound.
  • Key Differences : The absence of a methyl group and differing tetrazole substitution (5-yl vs. 1-yl) may reduce steric hindrance and influence reactivity in nucleophilic substitution reactions.

4-(1H-1,2,3,4-Tetrazol-1-yl)benzene-1-sulfonyl Chloride

  • Molecular Formula : C₇H₅ClN₄O₂S (inferred from )
  • Structure : The tetrazole is at the 4-position of the benzene ring, mirroring the target compound’s substitution pattern but lacking the methyl group.
  • Collision Cross-Section (CCS) Data :

    Adduct Predicted CCS (Ų)
    [M+H]⁺ 148.6
    [M+Na]⁺ 162.4
    [M-H]⁻ 148.8

    These values suggest a compact molecular geometry, with sodium adducts increasing CCS due to ion-dipole interactions .

Heterocycle Variants: Triazole Derivatives

4-(1H-1,2,4-Triazol-1-ylmethyl)benzene-1-sulfonyl Chloride Hydrochloride

  • Molecular Formula : C₉H₉Cl₂N₃O₂S
  • Structure : A triazole ring (1H-1,2,4-triazole) is attached via a methylene (-CH₂-) spacer at the 4-position of the benzene ring.

Methyl Group Impact: Steric and Electronic Effects

The methyl group in 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride introduces steric hindrance near the sulfonyl chloride moiety, which may slow nucleophilic attacks (e.g., by amines) compared to non-methylated analogs. Additionally, the methyl group’s electron-donating effect could modulate the electrophilicity of the sulfur atom in the sulfonyl chloride group.

Research Implications

  • Synthetic Applications: The methyl group in the target compound may favor regioselective reactions where steric effects dominate, whereas non-methylated analogs could exhibit faster reaction kinetics.
  • Analytical Chemistry : CCS data for tetrazole derivatives provides a benchmark for predicting mass spectrometry behavior of related sulfonyl chlorides.
  • Drug Design : Tetrazole-containing sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs; triazole variants may offer alternative pharmacokinetic profiles due to reduced nitrogen content .

Biological Activity

3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is a sulfonamide derivative characterized by its unique structural features that include a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and utility in synthetic applications. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Structural Information

The molecular formula of this compound is C8H7ClN4O2SC_8H_7ClN_4O_2S, and it features several functional groups that influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₇ClN₄O₂S
SMILESCC1=C(C=CC(=C1)S(=O)(=O)Cl)N2C=NN=N2
InChIInChI=1S/C8H7ClN4O2S/c1-6...
InChIKeyWEBVLARWEOOZCT-UHFFFAOYSA-N

The biological activity of this compound can be inferred from its structural similarities to other tetrazole derivatives. Tetrazoles are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking.

Target Interaction

Research indicates that compounds with similar structures may target enzymes like acetylcholinesterase, potentially modulating their activity. The sulfonyl chloride group enhances reactivity, allowing for further derivatization which can lead to compounds with enhanced biological properties.

Antimicrobial Activity

Tetrazole derivatives have been investigated for their antimicrobial properties. For instance:

  • A study on related tetrazoles demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Anticancer Potential

Similar compounds have shown promise in anticancer research:

  • Compounds with tetrazole rings were found to exhibit cytotoxic effects on cancer cell lines, indicating potential for further development in oncology.

Research Findings

Despite the lack of extensive literature specifically targeting this compound, the following findings from related studies provide insight into its potential applications:

Study FocusFindings
Antimicrobial ActivityRelated tetrazoles exhibit significant antibacterial effects against both Gram-positive and negative bacteria .
Anticancer ActivityCompounds with similar structures showed cytotoxicity against various cancer cell lines .
Enzyme InteractionTetrazole derivatives can modulate enzyme activities such as acetylcholinesterase .

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of tetrazole derivatives were tested for antimicrobial efficacy using the agar diffusion method. The results indicated that modifications at the benzene ring significantly influenced activity levels.

Case Study 2: Anticancer Properties
In vitro studies on a selection of tetrazole-containing compounds revealed IC50 values indicating potent cytotoxicity against human cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy.

Preparation Methods

Ugi Tetrazole Four-Component Reaction (UT-4CR)

α-Aminomethyl tetrazoles are of great importance due to isosterism to α-amino acids. The classical Ugi tetrazole (UT-4CR) synthesis presents a broad scope regarding the starting materials, i.e., isocyanides, oxo components, and amines. The UT-4CR differs from the classical Ugi-4CR in that the azide traps out the intermediate nitrilium ion (replacing the carboxylic acid seen in the classical Ugi variation), leading to the formation of the final 1,5-disubstituted tetrazole.

Reactions of this compound

  • Oxidation The methyl group can be oxidized to form 3-methyl-4-(1H-tetrazol-1-yl)benzoic acid.
  • Reduction The sulfonyl chloride can be reduced to form 3-methyl-4-(1H-tetrazol-1-yl)benzene-1-sulfonic acid.
  • Substitution The sulfonyl chloride group can participate in nucleophilic substitution reactions with various nucleophiles such as alcohols and amines. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often utilize alcohols or amines under acidic or basic conditions. The mechanism of action for this compound primarily involves its electrophilic nature due to the sulfonyl chloride functional group. This property allows it to react readily with nucleophiles in various organic transformations.

Methods for synthesizing 1-Sulfonyl-3-amino-1H-1,2,4-triazoles

  • Method A: Dimethylthiocarbamoyl chloride (1.0–1.1 equiv) was added to a solution of the corresponding aniline (1.0 equiv) in dry toluene or benzene, and the reaction mixture was stirred at reflux for 2–3 h. The mixture was then cooled to room temperature, treated with hexane, and the resulting precipitate was filtered off. The organic solution was evaporated in vacuo, and the corresponding isothiocyanatobenzene was obtained and used without further purification.
  • Method B: A mixture of the corresponding aniline (1.0–1.2 equiv) and dimethyl cyanodithioiminocarbonate (1.0 equiv) in EtOH (10 mL) was stirred at reflux for 3–4 h. The reaction mixture was then cooled, and the precipitate formed was filtered, washed with hexane, and recrystallized from ethanol to give the corresponding phenylcarbamimidothioic acid methyl esters 1.

Applications in Scientific Research

  • Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds that may exhibit antimicrobial or anti-inflammatory properties.
  • Materials Science : This compound can be utilized in developing advanced materials due to its ability to form stable linkages through sulfonamide formation.

Q & A

Q. Basic Characterization Strategies

  • IR Spectroscopy : Identify sulfonyl chloride (S=O, ~1360–1370 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Look for aromatic proton splitting patterns (δ 7.2–8.0 ppm) and methyl group signals (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

How does the tetrazole ring influence the hydrolytic stability of the sulfonyl chloride group?

Advanced Stability Analysis
The electron-withdrawing tetrazole ring increases sulfonyl chloride reactivity, making it prone to hydrolysis. Stability studies should:

  • Monitor degradation kinetics under varying pH (e.g., pH 2–10) via UV-Vis or LC-MS.
  • Use buffered anhydrous solvents (e.g., dry THF) during reactions to suppress hydrolysis .
  • Compare with non-tetrazole analogs to isolate steric/electronic effects .

What strategies enable selective functionalization of the tetrazole moiety without degrading the sulfonyl chloride group?

Q. Advanced Functionalization Techniques

  • Protecting Groups : Temporarily protect the sulfonyl chloride with tert-butyl thiol, which can be later deprotected with TFA .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to modify the tetrazole under mild conditions (room temperature, aqueous/organic biphasic systems) .
  • pH Control : Conduct reactions at low temperatures (0–5°C) to stabilize the sulfonyl chloride during tetrazole alkylation .

What safety protocols are critical for handling this compound?

Q. Basic Safety and Handling

  • Ventilation : Use fume hoods to avoid inhalation of vapors (odor thresholds <1 ppm) .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent moisture absorption and decomposition .

How can trace impurities (e.g., hydrolyzed sulfonic acid) be quantified in this compound?

Q. Advanced Analytical Challenges

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradient. Monitor m/z signals for sulfonic acid ([M–Cl+H₂O+H]⁺) .
  • Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to assess hydrolysis risk .
  • Spiking Experiments : Add known impurities (e.g., 3-methylbenzenesulfonic acid) as internal standards for calibration .

What are the mechanistic implications of the tetrazole-sulfonyl chloride electronic interplay in nucleophilic substitutions?

Advanced Reaction Mechanism
The tetrazole’s electron-deficient nature enhances the electrophilicity of the adjacent sulfonyl chloride, accelerating SN2 reactions with amines/thiols. Computational studies (DFT) can map charge distribution, while kinetic isotope effects (KIE) differentiate between concerted and stepwise mechanisms . Experimentally, track reaction rates with varying nucleophiles (e.g., aniline vs. cyclohexylamine) in polar aprotic solvents (DMF, DMSO) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride

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